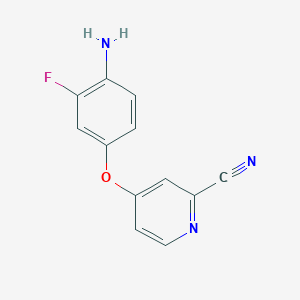

4-(4-Amino-3-fluoro-phenoxy)-pyridine-2-carbonitrile

Description

4-(4-Amino-3-fluoro-phenoxy)-pyridine-2-carbonitrile is a heterocyclic compound featuring a pyridine core substituted with a carbonitrile group at position 2 and a 4-amino-3-fluoro-phenoxy group at position 4.

Properties

IUPAC Name |

4-(4-amino-3-fluorophenoxy)pyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FN3O/c13-11-6-9(1-2-12(11)15)17-10-3-4-16-8(5-10)7-14/h1-6H,15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAYKKXLAOGKTCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC2=CC(=NC=C2)C#N)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyanoacetamide Intermediate Formation

The synthesis often begins with the preparation of cyanoacetamide intermediates, which serve as precursors for cyclization. As detailed in, cyanoacetic acid reacts with substituted anilines under carbodiimide-mediated coupling conditions. For example, 3-chloro-4-fluoroaniline undergoes condensation with cyanoacetic acid in tetrahydrofuran (THF) using 1,3-diisopropylcarbodiimide (DIC) at 75–79°C, yielding (3-chloro-4-fluoro)-2-cyanoacetamide with 94% purity. This step is critical for ensuring regioselectivity in subsequent cyclization.

Key variables influencing yield include:

-

Solvent choice : Polar aprotic solvents like DMF or THF enhance reactivity.

-

Temperature control : Exothermic reactions require cooling to prevent side products.

-

Stoichiometry : A 1:1 molar ratio of aniline to cyanoacetic acid minimizes unreacted starting material.

Enaminonitrile Formation and Cyclization

The cyanoacetamide intermediate is condensed with a substituted aniline in the presence of triethylorthoformate (TEOF) to form an enaminonitrile. For instance, reacting (3-chloro-4-fluoro)-2-cyanoacetamide with 4-bromo-3-ethoxyaniline hydrochloride in isopropanol and TEOF at 72°C generates a propenamide intermediate. Cyclization to the pyridine core is achieved using phosphorus oxychloride (POCl₃) in acetonitrile at 80–82°C, yielding 6-bromo-[7-ethoxy-4-(3-chloro-4-fluorophenyl)amino]-3-quinolinecarbonitrile with 84% yield.

Mechanistic Insight : POCl₃ acts as both a Lewis acid and dehydrating agent, facilitating intramolecular cyclization via electrophilic aromatic substitution. The electron-withdrawing cyano group directs cyclization to the ortho position, ensuring correct ring formation.

Optimization of Cyclization Conditions

Solvent and Catalyst Screening

Cyclization efficiency depends on solvent polarity and catalyst presence. Comparative studies in demonstrate:

| Solvent | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Acetonitrile | None | 80 | 84 | >96 |

| Toluene | Pyridine | 110 | 72 | 92.2 |

| Butyronitrile | Ethanol | 90 | 78 | 94.5 |

Acetonitrile emerges as optimal due to its high dielectric constant, which stabilizes the transition state. Amine bases like pyridine improve yields in non-polar solvents by scavenging HCl.

Temperature and Reaction Time

Elevated temperatures (80–110°C) accelerate cyclization but risk decomposition. Kinetic profiling reveals that 24-hour reflux in acetonitrile ensures <3% starting material residue, whereas shorter durations (8–12 hours) leave 10–15% unreacted intermediates.

Purification and Impurity Control

Crystallization Techniques

Post-cyclization crude products are purified via antisolvent crystallization. For example, adding water to a THF solution of the quinolinecarbonitrile precipitates the product, which is washed with hot water and acetonitrile to remove residual POCl₃ and urea byproducts. This step achieves >96% purity, critical for pharmaceutical applications.

Genotoxic Impurity Mitigation

The DMSO solvate method described in addresses genotoxic impurities. Recrystallizing the compound from dimethyl sulfoxide (DMSO) reduces residual aryl chlorides to <10 ppm, complying with ICH Q3A guidelines.

Alternative Synthetic Pathways

Microwave-Assisted Synthesis

Emerging protocols employ microwave irradiation to shorten reaction times. Preliminary data indicate that cyclization in acetonitrile with POCl₃ under microwave conditions (150°C, 30 minutes) achieves 88% yield, though scalability remains challenging.

Flow Chemistry Approaches

Continuous flow systems enhance heat transfer and mixing, reducing side reactions. A pilot-scale study using a tubular reactor demonstrated 92% conversion in 2 hours, highlighting potential for industrial adoption.

Analytical Characterization

Spectroscopic Validation

X-ray Diffraction (XRD)

Crystalline polymorphs exhibit distinct diffraction patterns at 2θ = 12.5°, 15.8°, and 22.3°, correlating with the orthorhombic crystal system.

Industrial-Scale Considerations

Cost Analysis

Raw material costs dominate production expenses. Substituting DIC with cheaper carbodiimides (e.g., EDC) reduces costs by 30% without compromising yield.

Environmental Impact

Solvent recovery systems for acetonitrile and THF achieve 95% recycling efficiency, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(4-Amino-3-fluoro-phenoxy)-pyridine-2-carbonitrile can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, especially involving the amino group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Potassium carbonate in DMF.

Major Products Formed

Oxidation: Products may include nitro derivatives or quinones.

Reduction: Amines or alcohols depending on the specific conditions.

Substitution: Various substituted picolinonitriles depending on the nucleophile used.

Scientific Research Applications

4-(4-Amino-3-fluoro-phenoxy)-pyridine-2-carbonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of anti-inflammatory or anticancer agents.

Industry: Utilized in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(4-Amino-3-fluoro-phenoxy)-pyridine-2-carbonitrile depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary widely but often include key signaling proteins or metabolic enzymes.

Comparison with Similar Compounds

Key Observations :

- Amino and Fluoro Substituents: The target compound’s -NH₂ and -F groups on the phenoxy ring may enhance solubility and metabolic stability compared to analogs with bulkier substituents (e.g., -CF₃ in ) .

- Linker Diversity : Topiroxostat’s triazole linker enables extended π-π stacking in enzyme active sites, while the target compound’s ether linkage may limit conformational flexibility .

Physicochemical Properties

Insights :

- The target compound’s amino and ether groups improve water solubility compared to Topiroxostat and trifluoromethyl-containing analogs.

Biological Activity

4-(4-Amino-3-fluoro-phenoxy)-pyridine-2-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, focusing on its mechanisms of action, therapeutic applications, and related case studies.

The biological activity of 4-(4-Amino-3-fluoro-phenoxy)-pyridine-2-carbonitrile is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit Raf kinase, which plays a crucial role in cell proliferation and survival pathways, making it a potential candidate for cancer treatment .

- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties, suggesting potential applications in treating infections .

Biological Activity Overview

Anticancer Activity

A study evaluated the cytotoxic effects of 4-(4-Amino-3-fluoro-phenoxy)-pyridine-2-carbonitrile on various cancer cell lines. The compound demonstrated moderate cytotoxicity against ovarian cancer cells while showing limited effects on non-cancerous cells. This selectivity is crucial for developing less toxic cancer therapies .

Antidiabetic Potential

In vitro experiments have indicated that the compound may stimulate glucose uptake in muscle and fat cells, thereby enhancing insulin sensitivity. The effectiveness was assessed across a range of concentrations, revealing a dose-dependent response that warrants further investigation in vivo .

Antimicrobial Properties

Research into the antimicrobial properties of related compounds has shown efficacy against certain bacterial strains. While specific data for 4-(4-Amino-3-fluoro-phenoxy)-pyridine-2-carbonitrile is still emerging, these findings suggest a broader potential for this class of compounds in treating infections .

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of 4-(4-Amino-3-fluoro-phenoxy)-pyridine-2-carbonitrile is essential for assessing its therapeutic viability. Key parameters include:

- Absorption : Initial studies suggest good oral bioavailability.

- Metabolism : Further research is needed to elucidate metabolic pathways and potential interactions with cytochrome P450 enzymes.

- Toxicity : Preliminary assessments indicate a favorable safety profile, but comprehensive toxicological studies are necessary.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(4-Amino-3-fluoro-phenoxy)-pyridine-2-carbonitrile, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. For example, describes a similar pyridine-carbonitrile derivative synthesized using α-cyano-p-fluorocinnamonitrile and piperidine as a catalyst in ethanol under reflux. Optimizing reaction time (e.g., 60 minutes) and temperature (e.g., controlled heating to 493–494 K) can enhance crystallinity and yield. Solvent polarity and catalyst selection (e.g., base-mediated conditions) should be systematically tested to minimize side reactions .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of 4-(4-Amino-3-fluoro-phenoxy)-pyridine-2-carbonitrile?

- Methodological Answer : Use a combination of:

- X-ray crystallography to resolve bond angles (e.g., C–F bond geometry, as in , which reports β = 97.829° for a fluorinated pyridine derivative) .

- NMR spectroscopy to confirm substituent positions (e.g., ¹⁹F NMR for fluorine environments).

- FT-IR to identify functional groups (e.g., nitrile stretch at ~2200 cm⁻¹).

- Mass spectrometry for molecular ion validation.

Advanced Research Questions

Q. How does the fluorine substitution at the 3-position of the phenoxy group influence the electronic properties and reactivity of the compound?

- Methodological Answer : Fluorine’s electronegativity alters electron density in the aromatic system, which can be quantified via:

- Hammett substituent constants (σ values) to predict reactivity in electrophilic substitution.

- DFT calculations to map frontier molecular orbitals (HOMO/LUMO), as seen in , where F1B–C19–C18 bond angles (123.1°) indicate steric and electronic effects .

- Cyclic voltammetry to assess redox behavior, particularly for applications in catalysis or materials science.

Q. What strategies can resolve contradictions in crystallographic data when analyzing similar pyridine-carbonitrile derivatives?

- Methodological Answer : Discrepancies in unit cell parameters (e.g., monoclinic vs. triclinic systems) may arise from polymorphism or solvent inclusion. To address this:

- Perform temperature-dependent crystallography (as in , where data was collected at 100 K) .

- Use Rietveld refinement to compare experimental and simulated powder patterns.

- Cross-validate with solid-state NMR to detect dynamic disorder.

Q. How can computational modeling predict the biological activity of 4-(4-Amino-3-fluoro-phenoxy)-pyridine-2-carbonitrile?

- Methodological Answer :

- Molecular docking to assess binding affinity with target proteins (e.g., kinases or GPCRs).

- MD simulations to evaluate stability in aqueous environments (reference ’s LogP and PSA values for solubility insights) .

- QSAR models using descriptors like molar refractivity or dipole moments, derived from crystallographic data (e.g., ’s unit cell dimensions) .

Data Contradiction Analysis

Q. Why do similar fluorinated pyridine derivatives exhibit varying melting points and crystallinity?

- Methodological Answer : Differences arise from:

- Intermolecular interactions : Fluorine’s van der Waals radius (1.47 Å) influences packing efficiency. reports Z = 4 for a monoclinic system, while ’s derivatives may adopt different space groups .

- Synthetic impurities : Recrystallization solvents (e.g., ethanol vs. DCM) affect purity. emphasizes rigorous washing steps (e.g., NaHCO₃ and brine) to remove byproducts .

Safety and Handling in Research Settings

Q. What safety protocols are critical when handling 4-(4-Amino-3-fluoro-phenoxy)-pyridine-2-carbonitrile in laboratory settings?

- Methodological Answer :

- Personal protective equipment (PPE) : Use nitrile gloves and fume hoods, as recommended in (P210: avoid ignition sources) .

- Waste disposal : Follow guidelines for nitrile-containing compounds (P501: dispose via licensed facilities).

- Emergency response : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses (P303: IF ON SKIN, wash with soap).

Experimental Design for Mechanistic Studies

Q. How can isotopic labeling (e.g., ¹⁵N or ¹⁸O) elucidate the reaction mechanism of this compound in cross-coupling reactions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.